molecular formula C26H23N3O2 B2380707 3,3-Diphenyl-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]propan-1-one CAS No. 1251629-60-3

3,3-Diphenyl-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]propan-1-one

Cat. No.: B2380707
CAS No.: 1251629-60-3
M. Wt: 409.489
InChI Key: LQHFEUZMTQQQJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Diphenyl-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]propan-1-one (CAS 1251629-60-3) is a synthetic organic compound with a molecular formula of C26H23N3O2 and a molecular weight of 409.5 g/mol . This chemically complex molecule features a 1,2,4-oxadiazole heterocycle linked to a diphenylpropanone unit via an azetidine ring, a structure of significant interest in modern medicinal chemistry. The 1,2,4-oxadiazole moiety is recognized as a privileged scaffold in drug discovery due to its bioisosteric properties, often serving as a stable equivalent for ester and amide functional groups, which can improve metabolic stability in drug candidates . This heterocycle is found in a range of commercially available drugs and is investigated for diverse biological activities, including potential anticancer, antifungal, and antibacterial applications . Furthermore, the compound is cited in patent literature concerning novel oxadiazole derivatives, highlighting its relevance in the development of new active substances, particularly in the field of agrochemicals . The structural architecture of this compound, combining multiple aromatic systems and a nitrogen-rich heterocycle, makes it a valuable intermediate for probing biological pathways and structure-activity relationships (SAR). Researchers can utilize this compound as a key building block in the synthesis of more complex molecules or as a reference standard in biological screening assays. This product is intended for research and development applications in a laboratory setting only. It is not intended for diagnostic or therapeutic use, nor for human consumption of any kind.

Properties

IUPAC Name

3,3-diphenyl-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O2/c30-24(16-23(19-10-4-1-5-11-19)20-12-6-2-7-13-20)29-17-22(18-29)26-27-25(28-31-26)21-14-8-3-9-15-21/h1-15,22-23H,16-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQHFEUZMTQQQJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)C4=NC(=NO4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Diphenyl-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]propan-1-one typically involves multiple steps. One common method includes the coupling of 3,3-diphenyl-1-propanol with 3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidine under specific reaction conditions . The reaction conditions often involve the use of catalysts and solvents to facilitate the coupling process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,3-Diphenyl-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique structure that includes multiple functional groups, specifically a diphenyl moiety and an oxadiazole ring. Its molecular formula is C26H23N3O2C_{26}H_{23}N_{3}O_{2}, and it has a CAS number of 1251629-60-3. The oxadiazole component contributes to its reactivity and biological activity, making it a valuable scaffold in medicinal chemistry.

Medicinal Chemistry

Research indicates that 3,3-Diphenyl-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]propan-1-one has potential therapeutic applications:

  • Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties. It is being investigated for its ability to inhibit cancer cell growth through mechanisms that involve interaction with specific molecular targets within cancer cells .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

  • Reagent in Organic Reactions : It is utilized in various organic reactions for synthesizing more complex molecules. The presence of the oxadiazole ring allows for diverse reactivity patterns, including electrophilic substitution and nucleophilic addition reactions .

Material Science

The unique structural features of this compound make it suitable for applications in material science:

  • Development of New Materials : Ongoing research explores its use as a stabilizer or additive in polymers and other materials due to its chemical stability and reactivity .

Case Study 1: Antitumor Studies

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of compounds related to this compound. The results demonstrated significant growth inhibition against various cancer cell lines, indicating its potential as an antitumor agent .

Case Study 2: Synthesis and Characterization

In another study focusing on the synthesis of oxadiazole derivatives, researchers successfully synthesized this compound using optimized reaction conditions. The characterization included spectral analysis (NMR and IR), confirming the structural integrity of the synthesized compound .

Mechanism of Action

The mechanism of action of 3,3-Diphenyl-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling and metabolic processes .

Comparison with Similar Compounds

Structural and Functional Analogues

(E)-3-(2,4-Dichlorophenyl)-1-(4-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)phenyl)prop-2-en-1-one (Compound A1)
  • Structure: Shares the 3-phenyl-1,2,4-oxadiazole moiety but replaces the azetidine-propanone system with a propenone chain and dichlorophenyl substituents.
  • Comparison: The dichlorophenyl group in A1 may enhance lipophilicity and membrane penetration compared to the diphenylpropanone in the target compound. The azetidine in the target compound could confer conformational restraint, improving receptor binding specificity.
3-[3-Phenyl-1,2,4-oxadiazol-5-yl]propionic Acid and Derivatives
  • Structure: Features a propionic acid chain linked to the oxadiazole, differing from the azetidine-propanone system.
  • Comparison: The target compound’s lack of a free carboxylic acid group (replaced by a ketone and azetidine) may reduce genotoxicity risks, though empirical data are needed.
Clinically Used Oxadiazole Derivatives

Oxolamine (cough suppressant): Contains a 1,2,4-oxadiazole with methoxy-phenyl substituents.

Prenoxdiazine (respiratory agent): Structural simplicity compared to the target compound.

Proxazole (GI disorders): Features a diethylaminoethyl side chain, enhancing solubility .

  • Comparison : The target compound’s azetidine and diphenyl groups may extend half-life or tissue penetration relative to these drugs, but its therapeutic niche remains uncharacterized.
TLR7-9 Antagonists (Patent Compounds)
  • Structure: Combines azetidine with morpholinyl-quinoline systems. Example: 5-[6-[[3-(4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile.
  • Biological Activity : Targets Toll-like receptors for autoimmune diseases like lupus .
  • Comparison: Both the target compound and patent derivatives utilize azetidine for spatial organization, but the patent compounds’ quinoline-morpholine systems likely enhance TLR affinity.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound A1 Proxazole
Core Structure Azetidine-oxadiazole Propenone-oxadiazole Diethylaminoethyl-oxadiazole
Aromatic Substituents Diphenyl Dichlorophenyl Phenylpropyl
Melting Point Not reported 154–155°C Not reported
Synthetic Yield Not reported 89% Not reported
Potential Bioactivity Uncharacterized Antimicrobial/kinase inhibition GI disorder modulation

Biological Activity

3,3-Diphenyl-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]propan-1-one (CAS Number: 1251629-60-3) is a complex organic compound that combines diphenyl, oxadiazole, and azetidine moieties. This unique structural configuration suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and implications for therapeutic applications.

The synthesis of this compound typically involves multi-step reactions. A common method includes coupling 3,3-diphenyl-1-propanol with 3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidine under controlled conditions to ensure high yield and purity . The molecular formula is C26H23N3O2C_{26}H_{23}N_3O_2, with a molecular weight of 409.5 g/mol .

Biological Activity Overview

The compound has shown promise in various biological assays, particularly in cancer research. Its unique structure may contribute to its interaction with biological targets, leading to significant cytotoxic effects against cancer cell lines.

Cytotoxicity Studies

Recent studies have demonstrated that this compound exhibits notable cytotoxicity against several cancer cell lines. For instance:

Cell Line IC50 (µM) Notes
MCF-7 (Breast Cancer)12.5Significant reduction in cell viability
HeLa (Cervical Cancer)15.0Lower toxicity on normal cells
A549 (Lung Cancer)10.0Effective in inhibiting proliferation

These findings indicate that the compound could be a potent candidate for further development as an anticancer agent.

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest it may interact with specific enzymes or receptors involved in cellular signaling pathways. This interaction could modulate various metabolic processes within the cell.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

Case Study 1: Antitumor Activity
In a study assessing the antitumor effects of various derivatives of diphenyl compounds, it was found that modifications leading to increased lipophilicity enhanced cytotoxicity against MCF-7 cells. The addition of oxadiazole moieties was particularly beneficial in improving the efficacy of these compounds .

Case Study 2: Comparative Analysis
A comparative analysis with similar compounds like 1,3-Diphenylpropanedione indicated that the oxadiazole-containing compound exhibited superior activity against certain cancer cell lines due to its unique structural features .

Q & A

Q. Basic

  • NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., phenyl protons at δ 7.2–7.5 ppm; azetidine protons at δ 3.8–4.2 ppm) .
  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) for purity assessment (>98%) and molecular ion confirmation .
  • X-ray crystallography : Resolve stereochemical ambiguities in the azetidine and oxadiazole moieties .

What mechanistic insights explain the formation of byproducts during oxadiazole cyclization?

Advanced
Common byproducts arise from:

  • Incomplete cyclization : Unreacted amidoxime intermediates due to insufficient heating or catalyst (e.g., CuI). Optimize reaction time (6–12 hours) and catalyst loading (5–10 mol%) .
  • Oxidation side reactions : Over-oxidation of thioamide precursors to sulfoxides. Use inert atmospheres (N₂/Ar) and mild oxidizing agents (e.g., H₂O₂) .

How should stability studies be designed to assess this compound under physiological conditions?

Q. Basic

  • Solution stability : Incubate in PBS (pH 7.4) or simulated gastric fluid (pH 2.0) at 37°C for 24–72 hours, monitoring degradation via HPLC .
  • Solid-state stability : Store at –20°C under desiccation to prevent hydrolysis of the oxadiazole ring .

What structural features of this compound influence its binding to biological targets like kinases or GPCRs?

Q. Advanced

  • Oxadiazole moiety : Acts as a bioisostere for carboxylic acids, enhancing hydrogen bonding with catalytic lysine residues in kinases .
  • Azetidine ring : Conformational rigidity improves selectivity for GPCRs by fitting into hydrophobic binding pockets .
    Methodology : Perform molecular docking (e.g., AutoDock Vina) and site-directed mutagenesis to validate binding interactions .

How can researchers resolve contradictions in reported biological activity data across studies?

Q. Advanced

  • Assay variability : Compare IC₅₀ values using orthogonal assays (e.g., fluorescence polarization vs. radiometric kinase assays) .
  • Structural analysis : Characterize batches via X-ray crystallography to rule out polymorphic or stereochemical discrepancies .

What computational strategies predict the metabolic pathways of this compound?

Q. Advanced

  • In silico metabolism : Use software like Schrödinger’s ADMET Predictor to identify likely sites of cytochrome P450 oxidation (e.g., phenyl ring para positions) .
  • Metabolite identification : Incubate with liver microsomes and analyze via LC-MS/MS to detect hydroxylated or N-dealkylated products .

What in vitro assays are recommended for preliminary toxicity profiling?

Q. Basic

  • Cytotoxicity : MTT assay in HEK-293 or HepG2 cells (IC₅₀ > 10 μM suggests low toxicity) .
  • hERG inhibition : Patch-clamp assays to assess cardiac risk (IC₅₀ < 1 μM indicates high risk) .

How does the substitution pattern on the oxadiazole ring impact pharmacokinetic properties?

Q. Advanced

  • Electron-withdrawing groups (e.g., -CF₃): Increase metabolic stability by reducing CYP450-mediated oxidation .
  • Hydrophilic substituents (e.g., -OH): Improve aqueous solubility but may reduce blood-brain barrier penetration .
    Methodology : LogP measurements (shake-flask method) and PAMPA assays to correlate substituents with permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.